molecular formula C18H21NO2 B13315026 5-[(2-Benzylphenyl)amino]pentanoic acid

5-[(2-Benzylphenyl)amino]pentanoic acid

Cat. No.: B13315026
M. Wt: 283.4 g/mol
InChI Key: XRPAHFWDNUSFDF-UHFFFAOYSA-N
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Description

5-[(2-Benzylphenyl)amino]pentanoic acid is an organic compound with the molecular formula C18H21NO2 It is known for its unique structure, which includes a benzylphenyl group attached to an amino pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Benzylphenyl)amino]pentanoic acid typically involves the reaction of 2-benzylphenylamine with a pentanoic acid derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Benzylphenyl)amino]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The benzylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

5-[(2-Benzylphenyl)amino]pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[(2-Benzylphenyl)amino]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylphenylamine: A precursor in the synthesis of 5-[(2-Benzylphenyl)amino]pentanoic acid.

    Pentanoic Acid: Another precursor used in the synthesis.

    Benzylamine: Shares structural similarities but lacks the pentanoic acid chain.

Uniqueness

This compound is unique due to its specific combination of a benzylphenyl group and an amino pentanoic acid chain. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

5-(2-benzylanilino)pentanoic acid

InChI

InChI=1S/C18H21NO2/c20-18(21)12-6-7-13-19-17-11-5-4-10-16(17)14-15-8-2-1-3-9-15/h1-5,8-11,19H,6-7,12-14H2,(H,20,21)

InChI Key

XRPAHFWDNUSFDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2NCCCCC(=O)O

Origin of Product

United States

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